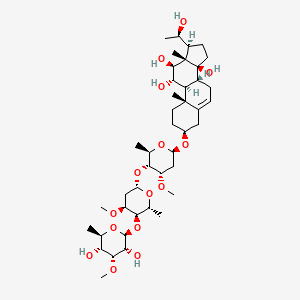
Histone H3 Peptide Substrate (1-21)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Histone H3 undergoes many modifications including acetylation, methylation, and phosphorylation that are important for regulation of gene transcription. Histone H3 peptide can be used as a target substrate for several of the histone modifying enzymes including lysine methyltransferases, arginine methyltransferases, acetyltransferases, and others.
Wissenschaftliche Forschungsanwendungen
Catalytic Properties and Kinetic Mechanism of Histone H3 Methylation
Role of SUV39H1 in Histone H3 Methylation Histone H3 lysine 9 (H3K9) methylation is crucial for gene regulation and chromatin organization. The study by Chin et al. (2006) elaborates on the catalytic properties and kinetic mechanism of human recombinant SUV39H1, a Lys-9 histone H3 methyltransferase. The enzyme SUV39H1 methylates H3K9 at the pericentric heterochromatin region, playing a role in genome stability. Through substrate specificity and kinetic analysis, the study revealed the catalytic interplay between the chromodomain and the SET domain of SUV39H1, emphasizing the enzyme's nonprocessive mechanism and the role of the chromodomain in enzymatic catalysis (Chin, Patnaik, Estève, Jacobsen, & Pradhan, 2006).
LSD1-CoREST Selectivity in Histone H3 Recognition
Intricate Network of Interactions by LSD1-CoREST Complex The structural basis of LSD1-CoREST selectivity in histone H3 recognition was explored by Forneris et al. (2007). The study showcased how the enzyme LSD1, along with CoREST, recognizes and demethylates Lys4 of histone H3. The crystal structure of the complex provided insights into the substrate specificity and the elaborate network of interactions involved in the recognition and demethylation process, revealing the complex's exquisite substrate specificity and providing a structural framework to understand the modulation of its catalytic activity (Forneris, Binda, Adamo, Battaglioli, & Mattevi, 2007).
Mechanism-based Inactivation of Histone Demethylase LSD1
Targeting LSD1 for Selective Inactivation Culhane et al. (2006) designed and synthesized peptide-based inhibitor analogues that block the histone demethylase LSD1. One such inhibitor demonstrated time-dependent inactivation of LSD1, offering a selective, mechanism-based inactivator for the enzyme. This study provides a useful tool for understanding histone modifications and chromatin remodeling, presenting an approach for selective targeting of LSD1 (Culhane, Szewczuk, Liu, Da, Marmorstein, & Cole, 2006).
Eigenschaften
Produktname |
Histone H3 Peptide Substrate (1-21) |
|---|---|
Molekulargewicht |
2254.6 |
Synonyme |
H3 Peptide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



